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molecular formula C6H11ClN2O B8337156 1-(2-Chloroethyl)-3-cyclopropylurea

1-(2-Chloroethyl)-3-cyclopropylurea

Cat. No. B8337156
M. Wt: 162.62 g/mol
InChI Key: GXGYWNVIQTVBRQ-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A 0° C. solution of 1-(2-chloroethyl)-3-cyclopropylurea (1.31 g, 8.06 mmol) in THF (40 mL) was treated with NaH (60% in mineral oil, 0.387 g, 9.67 mmol), stirred for 10 minutes, then warmed to RT and stirred for 6 h. The mixture was treated with satd. NH4Cl, the solids removed via filtration and washed with EtOAc. The filtrate was washed with brine, dried over Na2SO4 and concentrated to dryness to afford crude 1-cyclopropylimidazolidin-2-one (760 mg, 75%) which was used without further purification.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.387 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]1[CH2:10][CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[CH:8]1([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
ClCCNC(=O)NC1CC1
Name
Quantity
0.387 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
The mixture was treated with satd
CUSTOM
Type
CUSTOM
Details
NH4Cl, the solids removed via filtration
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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